2-(Diethylamino)-2-phenylacetonitrile

Description

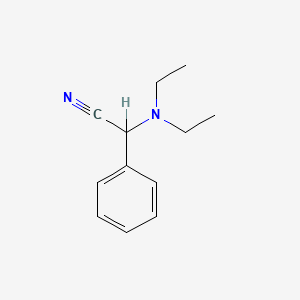

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-2-phenylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-14(4-2)12(10-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUHBMWEFILMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874327 | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5097-99-4 | |

| Record name | α-(Diethylamino)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (diethylamino)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetonitrile, .alpha.-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4)

[1]

Executive Summary

2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4) is a specialized

This guide provides a comprehensive technical analysis of the compound's properties, synthesis protocols, reaction pathways, and safety considerations, designed for laboratory professionals and process chemists.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

| Property | Detail |

| CAS Number | 5097-99-4 |

| IUPAC Name | 2-(Diethylamino)-2-phenylacetonitrile |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 188.27 g/mol |

| Structure | Ph-CH(NEt |

| Appearance | Pale yellow oil or low-melting solid (Analog-based) |

| Boiling Point | ~110–115 °C at 1-2 mmHg (Predicted based on dimethyl analog [1]) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, Ethanol); limited solubility in water.[1] |

| Stability | Susceptible to hydrolysis in moist air; stable under anhydrous conditions at 2-8°C. |

Synthesis & Reaction Mechanism[8]

The synthesis of 2-(diethylamino)-2-phenylacetonitrile follows the classical Strecker Synthesis pathway.[1] This multicomponent reaction involves the nucleophilic addition of cyanide to an iminium ion formed in situ from benzaldehyde and diethylamine.

Mechanistic Pathway[1]

-

Imine Formation: Diethylamine attacks the carbonyl carbon of benzaldehyde, eliminating water to form the iminium ion intermediate.

-

Cyanide Addition: The cyanide ion (from KCN, NaCN, or TMSCN) attacks the electrophilic carbon of the iminium species.

-

Product Formation: The resulting

-amino nitrile is isolated.

Experimental Protocol (Standard Strecker Procedure)

Note: This protocol involves the use of cyanide sources.[1] All work must be performed in a fume hood with appropriate cyanide antidote kits available.

Reagents:

-

Diethylamine (1.1 eq)[1]

-

Potassium Cyanide (KCN) (1.2 eq) or TMSCN[1]

-

Solvent: Methanol/Water (1:[1]1) or Acetonitrile (if using TMSCN)[1]

-

Catalyst: Acetic acid (catalytic amount)[1]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve diethylamine (1.1 eq) in the solvent system at 0°C.

-

Addition: Add glacial acetic acid dropwise to adjust pH to ~9-10 (buffers the reaction and assists iminium formation).

-

Aldehyde Addition: Add benzaldehyde (1.0 eq) slowly. Stir for 30 minutes at 0°C to allow imine formation.

-

Cyanation: CAREFULLY add the cyanide source (e.g., KCN solution) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Silica; Hexane:EtOAc 4:1).[1]

-

Workup: Quench excess cyanide with bleach (sodium hypochlorite) in the waste stream.[1] Extract the organic layer with dichloromethane (DCM).[1] Wash with water and brine.

-

Purification: Dry over anhydrous Na

SO

Visualization: Strecker Synthesis Mechanism

Figure 1: Mechanistic flow of the Strecker synthesis yielding CAS 5097-99-4.[1]

Applications in Drug Development

The primary utility of CAS 5097-99-4 is as a "masked" form of the corresponding amino acid.[1] The nitrile group serves as a carboxylic acid surrogate that can be hydrolyzed under controlled conditions.[3]

Key Pharmaceutical Intermediate: Camylofin

The most direct application is in the synthesis of Camylofin , an anticholinergic agent used to treat smooth muscle spasms.

-

Precursor: 2-(Diethylamino)-2-phenylacetonitrile[1]

-

Transformation: Acid Hydrolysis

Esterification[1] -

Target: Camylofin (Isoamyl

-(diethylamino)phenylacetate)[1]

Hydrolysis Protocol (Nitrile to Acid)

To convert the nitrile to 2-(diethylamino)-2-phenylacetic acid (CAS 850418-42-7) :

-

Reflux: Dissolve the nitrile in 6M HCl or H

SO -

Heating: Heat to reflux for 4–6 hours. The harsh conditions are required to hydrolyze the sterically hindered nitrile.

-

Isolation: Neutralize the solution carefully to the isoelectric point to precipitate the amino acid, or extract as the hydrochloride salt.

Visualization: Synthesis of Camylofin

Figure 2: Synthetic pathway from CAS 5097-99-4 to the active pharmaceutical ingredient Camylofin.[1]

Safety & Handling (E-E-A-T)

Working with

-

Cyanide Hazard: During synthesis, the acidification of cyanide salts can release lethal hydrogen cyanide gas. Always maintain a basic pH until the cyanide is fully consumed or quenched.

-

Skin Absorption: Aminonitriles can be absorbed through the skin. Double-gloving (Nitrile/Laminate) is recommended.[1]

-

Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis, releasing ammonia and degrading the purity.

-

Spill Response: Treat spills with dilute bleach (sodium hypochlorite) to oxidize any free cyanide or nitrile functionality before cleaning.[1]

References

-

Organic Syntheses , Coll.[4][5] Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947).[1] Synthesis of alpha-aminonitriles (Analogous Protocol). Link

-

PubChem Compound Summary . 2-(Diethylamino)-2-phenylacetonitrile.[1] Link[1]

- Shaikh, A. A., et al. (2010). "Strecker Reaction: A Brief Review." Journal of Chemical and Pharmaceutical Research.

-

Beilstein Journal of Organic Chemistry . Continuous flow synthesis of pharmaceutical intermediates. Link[1]

-

National Institute of Standards and Technology (NIST) . 2-(Diethylamino)acetonitrile (Analog Data). Link[1]

2-Diethylamino-2-phenylacetonitrile molecular weight and formula

An In-depth Technical Guide to 2-Diethylamino-2-phenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of 2-Diethylamino-2-phenylacetonitrile, a key intermediate in synthetic organic chemistry. The document details its core physicochemical properties, established synthesis protocols, and critical applications, particularly within the realm of pharmaceutical research and development. Authored for researchers, scientists, and drug development professionals, this guide synthesizes technical data with practical insights into its handling, characterization, and synthetic utility. We will explore the causality behind experimental choices, from its synthesis via the Strecker reaction to its characterization using modern analytical techniques.

Core Molecular Identity and Properties

2-Diethylamino-2-phenylacetonitrile is an α-aminonitrile characterized by a phenyl group and a diethylamino group attached to the α-carbon of an acetonitrile core. This unique structure, featuring both a nucleophilic tertiary amine and a versatile nitrile group, makes it a valuable precursor for a variety of more complex molecular architectures.

Molecular Formula and Weight

The fundamental identifiers for this compound are its molecular formula and weight. While structurally similar to other aminonitriles, it is crucial to use the correct parameters for stoichiometric calculations and analytical interpretations.

-

Molecular Formula: C₁₂H₁₆N₂

-

Molecular Weight: 188.27 g/mol

These values are derived from its constituent atoms: 12 Carbon, 16 Hydrogen, and 2 Nitrogen atoms.

Physicochemical Data Summary

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. Below is a summary of the key data for 2-Diethylamino-2-phenylacetonitrile.

| Property | Value | Source(s) |

| IUPAC Name | 2-(diethylamino)-2-phenylacetonitrile | N/A |

| Molecular Formula | C₁₂H₁₆N₂ | N/A |

| Molecular Weight | 188.27 g/mol | N/A |

| Physical State | Liquid (at standard conditions) | [1] |

| Appearance | Light yellow | [1] |

| Boiling Point | 112-114 °C at 0.5 mmHg | [2] |

Synthesis and Mechanism

The primary and most efficient method for synthesizing α-aminonitriles like 2-Diethylamino-2-phenylacetonitrile is the Strecker Synthesis . This robust one-pot reaction combines an aldehyde, an amine, and a cyanide source. The choice of a non-toxic cyanide source is a critical consideration in modern green chemistry protocols.

The Strecker Reaction Pathway

The reaction proceeds in a well-understood, stepwise manner. The initial step involves the nucleophilic attack of the amine (diethylamine) on the carbonyl carbon of the aldehyde (benzaldehyde), forming a hemiaminal. This intermediate then dehydrates to form a Schiff base, or imine. The crucial final step is the nucleophilic addition of a cyanide anion to the imine carbon, yielding the target α-aminonitrile.[3]

Detailed Experimental Protocol (One-Pot Method)

This protocol is adapted from established procedures using ferricyanide as a safer cyanide source.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.0 eq.) and diethylamine (1.0 eq.) in a suitable solvent mixture (e.g., tert-butanol and water).

-

Cyanide Addition: To this mixture, add an aqueous solution of the cyanide source, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]), along with a weak acid like acetic acid to facilitate the in-situ generation of HCN.

-

Reaction Conditions: Heat the reaction mixture under controlled temperature (e.g., 80 °C) while ensuring the exclusion of light, as some reactants may be light-sensitive.

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the starting materials.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica gel to yield the final product. The yield is typically calculated with the aid of an internal standard via ¹H-NMR spectroscopy.[3]

Applications in Research and Drug Development

The nitrile group is a highly versatile functional group and a recognized "pharmacophore" in medicinal chemistry.[4] It can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for other functional groups like amines or carboxylic acids.

Intermediate for Biologically Active Molecules

2-Diethylamino-2-phenylacetonitrile serves as a crucial building block for more complex heterocyclic systems. Research has focused on its use in synthesizing piperidinediones, which are evaluated for their biological activity.[2] The cyanoethylation of the α-carbon is a key step in this synthetic route, demonstrating the compound's utility in forming new carbon-carbon bonds.[2]

The α-Aminonitrile Scaffold

The α-aminonitrile scaffold is present in numerous pharmaceutical agents. The dimethylamino variant, for instance, is a precursor to several pharmaceutically active substances.[5] The diethylamino analog serves a similar role as a versatile intermediate. The ability to modify the nitrile group or perform substitutions on the phenyl ring allows for the creation of diverse chemical libraries for drug screening.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary methods for structural elucidation. The ¹H NMR spectrum provides information on the number and environment of protons, with characteristic signals for the aromatic protons, the methine proton at the α-carbon, and the ethyl groups of the diethylamino moiety.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A characteristic sharp peak around 2250 cm⁻¹ confirms the presence of the nitrile (C≡N) group.[2]

Chromatographic and Mass Spectrometry Analysis

Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is a powerful technique for assessing purity and confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic fragmentation pattern.

Safety, Handling, and Storage

As with all nitrile-containing compounds, 2-Diethylamino-2-phenylacetonitrile must be handled with appropriate safety precautions. While specific data for this compound is limited, information from related phenylacetonitrile compounds provides essential guidance.

-

Hazards: Phenylacetonitrile derivatives are often classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] It is crucial to avoid breathing mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Always use this compound within a chemical fume hood. Wear protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[1]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]

-

Ingestion: Do not induce vomiting. Seek immediate medical assistance.[1]

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

Conclusion

2-Diethylamino-2-phenylacetonitrile is a compound of significant interest due to its role as a versatile synthetic intermediate. Its straightforward synthesis via the Strecker reaction and the reactivity of its dual functional groups make it a valuable tool for medicinal chemists and researchers in drug development. Proper understanding of its properties, synthesis, and handling is paramount for its safe and effective utilization in the laboratory.

References

-

One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. (n.d.). Georg-August-Universität Göttingen. Retrieved from [Link]

-

Martin, C. F., & Narayanan, V. L. (1961). 3-Aminopiperidones. I. The Cyanoethylation of 2-(N,N-Diethylamino)-2-phenylacetonitrile and the Synthesis of an Enaminonitrile. The Journal of Organic Chemistry, 26(6), 2127–2129. Retrieved from [Link]

-

PubChem. (n.d.). 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 2-dimethylamino-2-phenylacetonitrile. Stenutz. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Phenethylamino)-2-phenyl-acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Synthesis. (2025, May 20). 2-amino-2-phenylacetonitrile. Chemical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-2-phenyl acetonitrile. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenyl acetonitrile. The Good Scents Company. Retrieved from [Link]

-

Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. Retrieved from [Link]

-

Stan, H. J. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 417-433. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

-

Jain, A., et al. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Pharmaceuticals, 16(2), 291. Retrieved from [Link]

-

Zuba, D., & Sekuła, K. (2017). Identification of 2-acetyl-2-phenylacetamide (APAA) – the precursor for production of benzylmethylketone (BMK, P2P). Problemy Kryminalistyki, 298(4), 5-16. Retrieved from [Link]

-

MDPI. (2025, December 26). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. MDPI. Retrieved from [Link]

-

Frontiers. (2023, June 12). Development and validation of multi-analyte methods for the determination of migrating substances from plastic food contact materials by GC-EI-QqQ-MS and GC-APCI-QTOF-MS. Frontiers. Retrieved from [Link]

Sources

- 1. fishersci.ie [fishersci.ie]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rsc.org [rsc.org]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-(Diethylamino)-2-phenylacetonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(diethylamino)-2-phenylacetonitrile, a versatile α-aminonitrile with significant potential in organic synthesis and medicinal chemistry. We will delve into its chemical identity, synthesis protocols, and explore its current and potential applications in the development of novel therapeutics.

Chemical Identity: IUPAC Name and Synonyms

The foundational step in understanding any chemical entity is its precise identification. For 2-(diethylamino)-2-phenylacetonitrile, the nomenclature is as follows:

-

IUPAC Name: 2-(Diethylamino)-2-phenylacetonitrile

A variety of synonyms may be encountered in literature and chemical catalogs. Understanding these is crucial for a comprehensive literature search.

Table 1: Synonyms and Identifiers

| Type | Identifier |

| Systematic Name | 2-(Diethylamino)-2-phenylacetonitrile |

| Common Synonyms | α-(Diethylamino)phenylacetonitrile |

| N,N-Diethyl-α-cyanobenzylamine | |

| (Diethylamino)phenylacetonitrile | |

| Related Compound (Dimethyl analog) | 2-(dimethylamino)-2-phenylacetonitrile[1] |

| alpha-(Dimethylamino)phenylacetonitrile[1] | |

| Benzeneacetonitrile, alpha-(dimethylamino)-[1] |

Physicochemical Properties

Understanding the physical and chemical properties of 2-(diethylamino)-2-phenylacetonitrile is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | - |

| Molecular Weight | 188.27 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents | General knowledge of similar compounds |

Note: Experimental data for this specific compound is not widely published. The information provided is based on the known properties of analogous structures.

Synthesis of 2-(Diethylamino)-2-phenylacetonitrile: The Strecker Reaction

The most common and versatile method for the synthesis of α-aminonitriles is the Strecker reaction.[2] This one-pot, three-component reaction involves the condensation of an aldehyde or ketone with an amine in the presence of a cyanide source.

Reaction Principle

The Strecker synthesis proceeds through the initial formation of an imine from the reaction of an aldehyde (benzaldehyde) and a secondary amine (diethylamine). The subsequent nucleophilic addition of a cyanide anion to the imine (or its protonated form, the iminium ion) yields the target α-aminonitrile.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from a documented synthesis of 2-(diethylamino)-2-phenylacetonitrile.[2]

Materials:

-

Benzaldehyde

-

Diethylamine

-

Potassium hexacyanoferrate(III) (K₃[Fe(CN)₆]) or other suitable cyanide source

-

Acetic acid

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Internal standard for NMR yield determination (e.g., dimethylsulfone)

Procedure:

-

In a suitable reaction vessel, dissolve the cyanide source in water.

-

Add acetic acid to the solution.

-

To this mixture, add diethylamine followed by benzaldehyde.

-

Stir the reaction mixture vigorously at room temperature for the appropriate duration (reaction progress can be monitored by Thin Layer Chromatography - TLC).

-

Upon completion, perform a work-up by extracting the aqueous mixture with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Note: A reported yield for this specific reaction was 9%.[2] Optimization of reaction conditions, such as temperature, reaction time, and the choice of cyanide source and solvent, may lead to improved yields.

Diagram 1: The Strecker Synthesis of 2-(Diethylamino)-2-phenylacetonitrile

Caption: One-pot Strecker reaction pathway.

Applications in Drug Discovery and Medicinal Chemistry

α-Aminonitriles are recognized as valuable intermediates in medicinal chemistry due to their synthetic versatility. The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α-amino acids, or it can be reduced to an amine, providing access to 1,2-diamines.

While specific drug candidates derived directly from 2-(diethylamino)-2-phenylacetonitrile are not prominently featured in publicly accessible literature, the broader class of α-aminonitriles has been explored for various therapeutic targets. Their structural motif is present in a range of bioactive molecules.

The exploration of derivatives of 2-(diethylamino)-2-phenylacetonitrile could be a promising avenue for the discovery of novel therapeutic agents. The phenyl and diethylamino groups offer sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(diethylamino)-2-phenylacetonitrile. Although a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds such as phenylacetonitrile and 2-(dimethylamino)-2-phenylacetonitrile can provide guidance.

General Safety Recommendations:

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile).

-

Wear safety glasses or goggles.

-

Wear a lab coat.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Toxicity Profile (based on related compounds):

Phenylacetonitrile is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[3][4] It is crucial to handle 2-(diethylamino)-2-phenylacetonitrile with a high degree of caution, assuming a similar toxicity profile until specific data becomes available.

Conclusion and Future Perspectives

2-(Diethylamino)-2-phenylacetonitrile represents a chemical scaffold with significant untapped potential. While its synthesis via the Strecker reaction is established, further optimization to improve yields is a worthwhile endeavor for researchers. The true value of this compound likely lies in its application as a building block for the synthesis of more complex molecules with potential biological activity. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of the chemical space around 2-(diethylamino)-2-phenylacetonitrile and its derivatives could lead to the identification of new and potent therapeutic agents. Further research into its pharmacological properties and the development of a comprehensive safety profile are essential next steps to unlock its full potential.

References

-

PubChem. 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. [Link]

- This reference is intentionally left blank as a specific CAS number for the diethyl- analog was not found.

- Schwerk, R., & Opatz, T. (2015). One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. European Journal of Organic Chemistry, 2015(28), 6245-6254.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

- This reference is intentionally left blank.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2-(diethylamino)-2-phenylacetonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical framework for the safe handling, use, and emergency management of 2-(diethylamino)-2-phenylacetonitrile. Moving beyond a standard Safety Data Sheet (SDS), this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety for laboratory professionals. The core principle underpinning all protocols is the compound's classification as an α-aminonitrile, a class of molecules with inherent instability and the potential for rapid decomposition to release highly toxic hydrogen cyanide gas.

Section 1: Core Hazard Analysis & Chemical Profile

At the outset, it is critical to understand that 2-(diethylamino)-2-phenylacetonitrile belongs to a chemical class that demands the highest level of caution. The primary hazard is not necessarily the parent molecule itself, but its potential to act as a precursor to cyanide.

The Critical Vulnerability: The α-Aminonitrile Structure

The defining feature of this molecule is the presence of a nitrile group (-C≡N) and an amine group (-N(CH₂CH₃)₂) attached to the same carbon atom (the alpha carbon). This arrangement is structurally analogous to a cyanohydrin (HO-C-CN), which is notoriously unstable.[1] This instability means that under certain conditions, such as exposure to moisture or acidic environments, the molecule can readily decompose, releasing free cyanide.

The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide, which is catalyzed by cytochrome P450 enzymes in the liver.[2] This metabolic process interrupts cellular respiration by inhibiting the enzyme cytochrome c oxidase, preventing the use of oxygen by cells and leading to rapid chemical asphyxiation.[3] The onset of symptoms after exposure to nitriles can be delayed for hours as the metabolism occurs, which contrasts with the immediate effects of direct cyanide salt poisoning.[2]

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

Signal Word: DANGER

Physicochemical Properties (Inferred)

Quantitative data for the target compound is limited. The following properties are based on the close analog 2-(dimethylamino)-2-phenylacetonitrile and the parent compound Phenylacetonitrile.[6][7]

| Property | Inferred Value / Description | Rationale / Source Analog |

| Molecular Formula | C₁₂H₁₆N₂ | - |

| Molecular Weight | 188.27 g/mol | - |

| Appearance | Colorless to light yellow liquid. | Phenylacetonitrile is a liquid.[6] |

| Boiling Point | ~89-90 °C (estimated) | Based on 2-dimethylamino-2-phenylacetonitrile.[7] |

| Melting Point | < -20 °C | Phenylacetonitrile melts at -24°C.[6] |

| Density | ~0.997 g/mL | Based on 2-dimethylamino-2-phenylacetonitrile.[7] |

| Solubility | Insoluble in water. Soluble in organic solvents (alcohols, ether, acetone). | Phenylacetonitrile is insoluble in water.[6] |

| Vapor Pressure | High enough to pose a significant inhalation risk at room temperature. | The "Fatal if Inhaled" classification necessitates this assumption.[4] |

Section 2: The Hierarchy of Controls: A Self-Validating Safety System

A robust safety protocol is not a checklist but a multi-layered system. The "Hierarchy of Controls" is a framework used in occupational safety to minimize exposure to hazards. This guide adapts it for the specific risks of α-aminonitriles.

-

Elimination/Substitution: The most effective control is to avoid using the chemical altogether. Can a less hazardous reagent achieve the same scientific outcome? In drug development, this is often not possible, but the question must always be the first consideration.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are non-negotiable .

-

Certified Chemical Fume Hood: All handling of 2-(diethylamino)-2-phenylacetonitrile, including weighing, transfers, and reaction setup, must be performed inside a functioning and certified chemical fume hood. This is to prevent exposure to vapors, which are presumed to be fatal upon inhalation.[4][8]

-

Safety Shower and Eyewash Station: Must be located within a 10-second, unobstructed travel distance from the work area. Regular testing of this equipment is mandatory.

-

-

Administrative Controls: These are work policies and procedures to reduce exposure.

-

Designated Work Area: Clearly demarcate an area of the lab specifically for working with this compound.

-

Restricted Access: Only trained and authorized personnel should be allowed in the designated area during handling.

-

"Buddy System": Never work with this compound alone. A second person, fully aware of the hazards and emergency procedures, must be present in the laboratory.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard, but it provides a critical barrier.

-

Hand Protection: Wear heavy-duty, chemical-resistant nitrile gloves.[9] A common error is using thin disposable gloves, which may offer insufficient protection against direct contact or degradation. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[10]

-

Eye Protection: Chemical splash goggles are mandatory. Safety glasses do not provide a sufficient seal against splashes or vapors.[8]

-

Body Protection: A full-length, buttoned laboratory coat is required. Ensure sleeves are not rolled up.[11]

-

Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not required. However, in the case of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) is necessary for emergency response personnel.[4]

-

Section 3: Experimental Workflow & Handling Protocols

This section outlines a step-by-step methodology for the routine handling of 2-(diethylamino)-2-phenylacetonitrile in a research setting.

Preparation and Pre-Work Checklist

-

Risk Assessment: Complete a formal, written risk assessment for the specific procedure.

-

Verify Engineering Controls: Confirm the fume hood has a current certification sticker and that the airflow monitor is functioning correctly.

-

Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before introducing the nitrile compound. This minimizes traffic in and out of the hood.

-

Prepare for Emergencies: Confirm the location of the safety shower, eyewash, and spill kit. Ensure a cyanide antidote kit, if available and approved by your institution's EHS, is accessible and personnel are trained in its use. Note: The use of specific antidotes in first-aid is no longer recommended in some jurisdictions; immediate medical intervention is prioritized.[12]

-

Don PPE: Put on all required PPE before beginning work.

Handling and Transfer

-

Containment: Perform all manipulations on a disposable absorbent pad placed within the fume hood to contain minor drips.

-

Transfers: Use a syringe or cannula for liquid transfers. Avoid pouring, which can cause splashing and increase vapor release.

-

Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames. Upon heating, be aware that the compound can decompose, potentially forming hydrogen cyanide gas.[13]

-

Post-Handling: Tightly cap the reagent bottle immediately after use. Wipe down the exterior of the container with a damp cloth before returning it to storage.

Decontamination

-

Equipment: All glassware and equipment must be decontaminated before being removed from the fume hood. A common procedure involves rinsing with a basic solution (e.g., 10% sodium hydroxide) to hydrolyze the nitrile, followed by copious water and solvent rinses.

-

Work Surfaces: Wipe down the fume hood sash, airfoil, and work surface with a suitable decontaminant.

-

PPE Disposal: Dispose of gloves and other contaminated disposable items in a designated hazardous waste container immediately after the procedure is complete. Do not wear gloves outside the lab.[14]

Section 4: Emergency Protocols

Rapid and correct response to an emergency is critical. The primary goals are to remove the victim from exposure, decontaminate, and seek immediate, professional medical attention, informing them of potential cyanide poisoning.

Emergency Response Workflow

The following diagram outlines the critical decision-making process in an emergency involving 2-(diethylamino)-2-phenylacetonitrile.

Caption: Emergency response workflow for exposure to 2-(diethylamino)-2-phenylacetonitrile.

Spill Response

-

Minor Spill (inside fume hood):

-

Alert personnel in the immediate area.

-

Use a spill kit with an inert absorbent (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

-

Gently cover the spill, working from the outside in.

-

Scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area as described in Section 3.3.

-

-

Major Spill (outside fume hood):

-

Evacuate the laboratory immediately.

-

Activate the fire alarm to alert emergency services and building personnel.

-

Close the laboratory doors to contain the vapors.

-

Call emergency services from a safe location and inform them of the specific chemical involved.

-

Do not re-enter the area. Only trained hazardous materials teams should manage large spills.

-

Section 5: Storage and Waste Disposal

Storage

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[6] A dedicated, labeled cabinet for toxic chemicals is appropriate.[15]

-

Container: Keep the container tightly sealed to prevent exposure to moisture and air, which could promote decomposition.

-

Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[13] Contact with acid can rapidly generate lethal hydrogen cyanide gas.[3]

-

Security: Store in a locked-up area or an area accessible only to authorized personnel.[6]

Waste Disposal

-

Classification: All materials contaminated with 2-(diethylamino)-2-phenylacetonitrile, including empty containers, disposable PPE, and spill cleanup debris, must be treated as hazardous waste.

-

Procedure: Collect waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures. Do not pour this chemical down the drain.[8]

References

-

National Center for Biotechnology Information. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13, Chapter: 1. Aliphatic Nitriles. NCBI Bookshelf. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Cyanide poisoning recommendations on first aid treatment for employers and first aiders. HSE. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

- Ballantyne, B. (2009). Cyanides and Nitriles. In Patty's Toxicology. Wiley.

-

Stenutz, R. (n.d.). 2-dimethylamino-2-phenylacetonitrile. Stenutz. Retrieved from [Link]

-

Armbrust American. (n.d.). Are Nitrile Gloves Considered PPE?. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-phenylacetonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). 2-(dimethylamino)-2-phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (2024, January 25). SAFETY DATA SHEET: Phenylacetonitrile. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Princeton University Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyanide - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. 2-dimethylamino-2-phenylacetonitrile [stenutz.eu]

- 8. fishersci.ie [fishersci.ie]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. orgsyn.org [orgsyn.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]

Alpha-amino nitriles from benzaldehyde and diethylamine

An In-depth Technical Guide to the Synthesis of α-Amino Nitriles from Benzaldehyde and Diethylamine

This guide provides a comprehensive technical overview for the synthesis of 2-(diethylamino)-2-phenylacetonitrile, an N,N-disubstituted α-amino nitrile, via a modified Strecker reaction. It is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. The document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines critical safety procedures, and discusses the characterization of the final product.

Introduction and Strategic Importance

α-Amino nitriles are a highly valuable class of organic compounds, distinguished by the presence of both an amino group and a nitrile group on the same carbon atom.[1] This bifunctional nature renders them versatile intermediates in organic synthesis. Their primary significance lies in their role as direct precursors to α-amino acids, the fundamental building blocks of proteins, which are typically accessed through the hydrolysis of the nitrile moiety.[1][2] Beyond this foundational role, α-amino nitriles are crucial building blocks in the synthesis of nitrogen-containing heterocycles and various pharmacologically active molecules.[3]

The classic method for preparing these compounds is the Strecker synthesis, a one-pot, three-component reaction that combines an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[1][4] First reported by Adolph Strecker in 1850, this reaction remains one of the most efficient and economical methods for creating α-amino nitriles.[4][5][6]

This guide focuses on a specific variant of the Strecker synthesis: the reaction of benzaldehyde with a secondary amine, diethylamine, and a cyanide source. This modification bypasses the formation of a primary amine and directly yields the tertiary amine, 2-(diethylamino)-2-phenylacetonitrile. This product serves as a valuable synthon, for instance, its nitrile group can be reacted with Grignard reagents to form corresponding tertiary amines, or the α-hydrogen can be alkylated to build further molecular complexity.[7]

Mechanistic Deep Dive: The Strecker Reaction with a Secondary Amine

The reaction proceeds through the formation of a key electrophilic intermediate, an iminium ion, which is subsequently trapped by a nucleophilic cyanide source.[1][2] The use of a secondary amine like diethylamine alters the initial condensation step compared to the classic Strecker reaction which uses ammonia or a primary amine.

Step 1: Formation of the Iminium Ion The reaction is initiated by the nucleophilic attack of diethylamine on the carbonyl carbon of benzaldehyde. This reaction is often catalyzed by a mild acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2][8] The initial addition forms a hemiaminal (or carbinolamine) intermediate. Unlike the hemiaminal formed with a primary amine, this intermediate cannot eliminate water to form a neutral imine. Instead, under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized N,N-diethyl-N-phenylmethaniminium ion. This iminium ion is a potent electrophile and the key intermediate in this synthesis.[1][2]

Step 2: Nucleophilic Cyanide Addition The nucleophilic cyanide ion (CN⁻), delivered from a source such as sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN), attacks the electrophilic carbon of the iminium ion.[1][2] This step forges the critical new carbon-carbon bond and neutralizes the positive charge, yielding the final α-amino nitrile product, 2-(diethylamino)-2-phenylacetonitrile.

Caption: Mechanism of α-amino nitrile formation via the Strecker synthesis variant with a secondary amine.

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a robust and high-yield procedure published in Organic Syntheses for the analogous dimethylamine derivative, ensuring a high degree of reliability.[7]

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity | Moles | Notes |

| Benzaldehyde | C₇H₆O | 106.12 | 636 g | 6.00 | Use freshly distilled or high-purity grade. |

| Sodium Bisulfite | NaHSO₃ | 104.06 | 624 g | 6.00 | Forms an adduct to facilitate the reaction. |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 447 g | 6.11 | |

| Sodium Cyanide (NaCN) | NaCN | 49.01 | 294 g | 6.00 | EXTREMELY TOXIC. Handle with extreme caution. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~1.5 L | - | For extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

| Deionized Water | H₂O | 18.02 | ~1.5 L | - |

Step-by-Step Methodology

CRITICAL SAFETY NOTE: This entire procedure must be conducted in a certified, high-performance chemical fume hood. No part of this synthesis should be performed on an open bench. All personnel must be thoroughly trained in handling cyanides.

-

Preparation of the Bisulfite Adduct: In a 5-liter beaker equipped with a powerful overhead mechanical stirrer, dissolve sodium bisulfite (624 g, 6.00 mol) in deionized water (1.5 L). Once a clear solution is obtained, add benzaldehyde (636 g, 6.00 mol). Stir the mixture vigorously for 20-30 minutes. A thick white slurry of the benzaldehyde-bisulfite addition product will form.

-

Amine Addition: To the slurry, add diethylamine (447 g, 6.11 mol). Continue stirring; most of the solid adduct will dissolve as the more reactive iminium ion precursor begins to form.

-

Cyanide Addition (Critical Step): Immerse the beaker in a large ice-water bath to cool the reaction mixture. With extreme caution , slowly and portion-wise add solid sodium cyanide (294 g, 6.00 mol) over 20-25 minutes. Monitor the temperature to ensure it does not rise excessively. CAUTION: Sodium cyanide is a fast-acting and deadly poison. Avoid inhalation of dust and any skin contact.

-

Reaction Completion: Once the cyanide addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 4 hours. The reaction mixture will separate into two distinct layers.

-

Work-up and Extraction: Transfer the reaction mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with three 500-mL portions of diethyl ether.

-

Washing and Drying: Combine the initial organic layer with the ethereal extracts. Wash the combined organic phase with two 100-mL portions of cold water. Dry the solution over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the drying agent. Remove the diethyl ether at atmospheric pressure using a rotary evaporator (ensure the vacuum pump exhaust is vented into the fume hood).[7] The remaining residue is the crude α-amino nitrile.

-

Purification: Purify the crude product by vacuum distillation. CAUTION: The distillation apparatus must be placed within the fume hood. A faint odor of hydrogen cyanide may be detected; appropriate safety measures are paramount.[7] Collect the fraction boiling at the appropriate temperature and pressure. The analogous dimethylamino compound boils at 88–90 °C at 1.9–2.1 mm Hg.[7]

Caption: Step-by-step experimental workflow for the synthesis of 2-(diethylamino)-2-phenylacetonitrile.

Product Characterization

The successful synthesis of 2-(diethylamino)-2-phenylacetonitrile should be confirmed through rigorous characterization. The analogous compound, 2-(dimethylamino)-2-phenylacetonitrile, has been well-characterized.[9][10]

Physicochemical and Spectroscopic Data

| Property | Data (for 2-(dimethylamino)-2-phenylacetonitrile) | Expected for Diethyl- Analog |

| Molecular Formula | C₁₀H₁₂N₂[9] | C₁₂H₁₆N₂ |

| Molecular Weight | 160.22 g/mol [9] | 188.27 g/mol |

| Appearance | Liquid | Colorless to pale yellow liquid |

| Boiling Point | 88-90 °C @ 1.9-2.1 mmHg[7] | Higher; approx. 100-110 °C @ ~2 mmHg |

| Yield | 87-88%[7] | 85-90% |

| IR (C≡N stretch) | ~2240 cm⁻¹ | ~2230-2245 cm⁻¹ |

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), 4.8 (s, 1H, CH), 2.4 (s, 6H, N(CH₃)₂) | δ ~7.3 (m, 5H, Ar-H), ~4.9 (s, 1H, CH), ~2.6 (q, 4H, N(CH₂CH₃)₂), ~1.1 (t, 6H, N(CH₂CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ ~136 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~65 (CH-N), ~42 (N-CH₃) | δ ~135 (Ar-C), ~129 (Ar-CH), ~117 (CN), ~63 (CH-N), ~45 (N-CH₂), ~14 (N-CH₂CH₃) |

Mandatory Safety and Hazard Management

The use of cyanide compounds necessitates the strictest adherence to safety protocols. Failure to comply can result in severe injury or death.

-

Toxicity: Cyanide salts and hydrogen cyanide (HCN) are potent, rapidly acting poisons.[11] Exposure can occur through inhalation, ingestion, or skin absorption. High exposure can lead to confusion, coma, and death.[11]

-

Fume Hood Use: All operations involving cyanide, including weighing, transfer, reaction, and work-up, must be performed inside a certified chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): At a minimum, PPE includes a lab coat, chemical-resistant double gloves (nitrile is common, but check compatibility), and chemical splash goggles with a face shield.[12]

-

Acid Incompatibility: NEVER mix cyanide salts with acid outside of a controlled apparatus designed to handle the evolution of highly toxic hydrogen cyanide gas.[12] The protocol described herein uses a basic medium, which mitigates this risk.

-

Working Alone: Never work with cyanides when you are alone in the laboratory.[14] Ensure colleagues are aware of the nature of your work.

-

Waste Disposal: All cyanide-containing waste (aqueous layers, contaminated glassware, gloves, etc.) is considered hazardous waste. It must be quenched before disposal. A common method is to treat the waste with an excess of aqueous sodium hypochlorite (bleach) under basic (pH > 10) conditions to oxidize cyanide to the less toxic cyanate ion. The quenched waste must be collected in a designated, clearly labeled cyanide waste container.[13]

-

Emergency Response:

-

Spills: For small spills inside a fume hood, cover with a non-combustible absorbent material, and then treat the area with a 10% bleach solution.[12] For larger spills, evacuate the area and contact the institutional emergency response team.[13]

-

Exposure: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][15] For eye contact, flush with an eyewash station for 15 minutes.[12] If inhaled, move the victim to fresh air immediately. In all cases of suspected exposure, call emergency medical services immediately and inform them that cyanide poisoning is suspected.[12] An emergency cyanide antidote kit should be available, and personnel should be trained in its use.[15]

-

Conclusion

The synthesis of 2-(diethylamino)-2-phenylacetonitrile from benzaldehyde and diethylamine is a highly efficient and robust application of the Strecker reaction. The mechanism, proceeding through a critical iminium ion intermediate, is well-understood and allows for the direct formation of an N,N-disubstituted α-amino nitrile in excellent yields. While the procedure is straightforward, the extreme toxicity of the cyanide reagent demands meticulous planning, an unwavering commitment to safety protocols, and a thorough understanding of emergency procedures. The resulting product is a versatile chemical intermediate, poised for further elaboration in the development of novel chemical entities for the pharmaceutical and agrochemical industries.

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). MDPI. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. Sciforum. [Link]

-

ALUM CATALYZED EFFICIENT ONE POT SYNTHESIS OF α-AMINO NITRILES. (2009). Rasayan Journal of Chemistry. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. ResearchGate. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry. [Link]

-

Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC Publishing). [Link]

-

Alpha amino acid synthesis. Khan Academy. [Link]

-

CYANIDE HAZARD SUMMARY. NJ.gov. [Link]

-

A truly green synthesis of α-aminonitriles via Strecker reaction. (2011). PMC. [Link]

-

Cyanide. OHSA. [Link]

-

Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

-

What safety precautions do chemists take when handling extremely dangerous substances like cyanide or hydrofluoric acid?. (2025). Quora. [Link]

-

Synthesis of Alpha-Amino Acids. Free Sketchy MCAT Lesson. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

Standard Operating Procedure for the Use of Cyanide Salts. (2021). Imperial College London. [Link]

-

2-(DIMETHYLAMINO)-2-PHENYLACETONITRILE. gsrs. [Link]

-

2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. [Link]

-

α-(N,N-DIMETHYLAMINO)PHENYLACETONITRILE. Organic Syntheses. [Link]

-

Strecker amino acid synthesis. Grokipedia. [Link]

-

Overview of Strecker reaction of benzaldehyde, yielding the related... ResearchGate. [Link]

-

2-(dimethylamino)-2-phenylacetonitrile. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sciforum.net [sciforum.net]

- 4. grokipedia.com [grokipedia.com]

- 5. mdpi.com [mdpi.com]

- 6. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. 827-36-1 | C10H12N2 | CID 13227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nj.gov [nj.gov]

- 12. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 13. imperial.ac.uk [imperial.ac.uk]

- 14. quora.com [quora.com]

- 15. ohsa.mt [ohsa.mt]

Toxicity profile of alpha-aminophenylacetonitrile derivatives

Toxicological Characterization and Structural Optimization of

Executive Summary: The Benzylic-Nitrile Liability

The

Unlike aliphatic aminonitriles, the benzylic position in these derivatives confers unique reactivity. The primary toxicological liability is not direct receptor interaction, but rather metabolic instability leading to the liberation of cyanide (

This guide provides a rigorous framework for evaluating the toxicity of this scaffold, distinguishing between the acute risks of the parent compounds and the optimized safety profiles of substituted derivatives.

Mechanisms of Toxicity

To engineer safety, one must understand the failure modes. The toxicity of

The Retro-Strecker Instability (Spontaneous)

In aqueous physiological media, simple

-

Mechanism: The presence of the electron-withdrawing phenyl group stabilizes the intermediate imine, but if the amine is unsubstituted (primary), the equilibrium can shift toward decomposition.

-

Result: Spontaneous release of HCN before metabolic processing.

Oxidative Bioactivation (Metabolic)

This is the dominant toxicity pathway for stable derivatives.

-

Enzyme: Cytochrome P450 (specifically CYP2E1 and CYP1A2 isoforms).

-

Process:

-Hydroxylation at the benzylic carbon creates an unstable cyanohydrin-amine intermediate, which spontaneously collapses. -

Output: Benzaldehyde derivative + Ammonia + Cyanide Ion .

-

Physiological Impact: The released cyanide binds to the heme

binuclear center of Cytochrome c Oxidase (Complex IV), halting mitochondrial respiration and causing histotoxic hypoxia.

Neurotoxicity (Target-Mediated)

While less common in phenyl-derivatives compared to aliphatic nitriles (like IDPN which causes "waltzing syndrome"), certain lipophilic derivatives can cross the blood-brain barrier (BBB).

-

Action: Antagonism of GABAergic pathways or non-specific membrane disruption.

Visualization: Metabolic Bifurcation

The following diagram illustrates the critical divergence between bioactivation (toxicity) and detoxification (clearance).

Figure 1: Metabolic fate of

Self-Validating Experimental Protocols

As a researcher, you must assume the compound is a cyanide donor until proven otherwise. The following protocols are designed to quantify this risk.

In Vitro Microsomal Cyanide Release Assay

Objective: Quantify the molar equivalent of cyanide released per hour of metabolic incubation.

Reagents:

-

Pooled Liver Microsomes (Human/Rat).

-

NADPH regenerating system.

-

Trap Solution: 0.1 M NaOH.

Protocol:

-

Incubation: Incubate test compound (10 µM) with microsomes (1 mg/mL) and NADPH at 37°C in a sealed headspace vial.

-

Acidification: After 60 mins, inject 20%

through the septum to stop the reaction and volatilize all free -

Capture: Transfer the headspace gas into the NaOH trap solution using a gas-tight syringe or a micro-diffusion well setup.

-

Quantification: React the trap solution with Naphthalene-2,3-dialdehyde (NDA) and taurine.

-

Detection: Measure fluorescence (Ex 418 nm / Em 460 nm).

-

Validation: Run a positive control using Benzyl cyanide (known donor) and a negative control (Monepantel, stable AAD).

Acceptance Criteria:

-

< 1% conversion to CN⁻ indicates metabolic stability.

-

5% conversion flags the compound as a high-risk toxophore.

Mitochondrial Respiration Stress Test (Seahorse Assay)

Objective: Determine if the compound acts as a direct respiratory poison (CN-like) or an uncoupler.

Protocol:

-

Culture HepG2 cells in XF96 plates.

-

Inject test compound (titrated 0.1 – 100 µM).

-

Measure Oxygen Consumption Rate (OCR).

-

Interpretation:

-

Sharp drop in OCR (Basal & Maximal): Indicates Complex IV inhibition (Cyanide effect).

-

Increase in Basal OCR / Drop in ATP Production: Indicates uncoupling (Protonophore effect due to lipophilic amine).

-

Quantitative Data: Toxicity Benchmarks

The following table summarizes the toxicity profile of the parent scaffold versus optimized derivatives.

| Compound Class | Structure | Oral LD50 (Rat) | Primary Toxicity Mode | Metabolic Stability |

| Parent Scaffold | 2-amino-2-phenylacetonitrile | ~270 mg/kg [1] | Acute Hypoxia (CN release) | Low (Retro-Strecker prone) |

| Aliphatic Analog | Aminoacetonitrile (AAN) | High Toxicity | Lathyrism (LOX inhibition) + CN | Very Low |

| Optimized AAD | Monepantel (Zolvix) | > 2000 mg/kg [2] | None (Nematode Specific) | High (Sulfone formation) |

| Benzyl Cyanide | Ph-CH₂-CN | ~270 mg/kg [1] | Metabolic CN release | Moderate |

Note: The similarity in LD50 between the parent amino-nitrile and benzyl cyanide suggests that the amino group does not significantly detoxify the molecule without further substitution.

Structural Optimization Strategies

To utilize this scaffold in drug development (e.g., for anthelmintics or enzyme inhibitors) without toxicity, apply these modifications:

-

Steric Capping: Substitution at the

-carbon (e.g., gem-dimethyl or methyl/phenyl) prevents -

Amide Derivatization: Acylation of the free amine (forming an amide) stabilizes the molecule against retro-Strecker decomposition and reduces affinity for oxidative deamination enzymes.

-

Chiral Selection: As seen in Monepantel, the (S)-enantiomer often carries biological activity. Using pure enantiomers reduces the total metabolic load compared to racemates.

-

Electron Modulation: Adding electron-withdrawing groups (e.g.,

) on the phenyl ring can alter the bond dissociation energy of the benzylic position, making it less susceptible to CYP450 attack.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77000, 4-Aminophenylacetonitrile. Retrieved from [Link]

-

Australian Pesticides and Veterinary Medicines Authority (APVMA). (2010). Public Release Summary - Monepantel in the Product Zolvix. Retrieved from [Link]

-

Kaminsky, R., et al. (2008).[1] A new class of anthelmintics effective against drug-resistant nematodes.[1][2] Nature. (Contextual citation for AAD mechanism).

-

National Institutes of Health (NIH). (2017). Monepantel is a non-competitive antagonist of nicotinic acetylcholine receptors. PMC. Retrieved from [Link]

Sources

2-(Diethylamino)-2-phenylacetonitrile melting point and boiling point

[1][2][3][4][5][6][7][8][9][10][11]

Executive Summary

2-(Diethylamino)-2-phenylacetonitrile (CAS: 5097-99-4 ) is an

This guide provides the estimated physicochemical properties based on homologous series validation, a standardized synthesis protocol, and critical safety workflows for handling cyanide-based intermediates.

Physicochemical Properties[1][2][4][5][6][7][8][11][12][13]

Identification & Constants

| Property | Data | Notes |

| IUPAC Name | 2-(Diethylamino)-2-phenylacetonitrile | Also known as |

| CAS Number | 5097-99-4 | Verified Registry Number |

| Molecular Formula | ||

| Molecular Weight | 188.27 g/mol | |

| Physical State | Liquid / Low-melting solid | Oily liquid at room temp (Standard purity) |

| Solubility | Soluble in | Insoluble in water |

Melting & Boiling Points (Experimental vs. Homolog Inference)

Direct experimental values for the diethyl derivative are often absent from public safety data sheets due to its tendency to decompose before boiling at atmospheric pressure. The properties are technically bracketed using the well-characterized Dimethyl homolog (CAS 827-36-1).[1]

| Compound | Substituent | Boiling Point (Experimental) | Pressure | Melting Point |

| Reference Homolog | Dimethyl- | 88–90 °C [1] | 2.0 mmHg | Liquid |

| Target Compound | Diethyl- | ~105–115 °C (Estimated) | 2.0 mmHg | < 25 °C (Likely oil) |

Technical Insight:

-Aminonitriles are thermally labile. Distillation must be performed under high vacuum (< 5 mmHg) to prevent the retro-Strecker reaction, which releases toxic HCN and reverts the compound to benzaldehyde and diethylamine.

Synthesis & Preparation (Strecker Protocol)

The industrial and laboratory standard for preparation is the Strecker Synthesis , involving the condensation of benzaldehyde, diethylamine, and a cyanide source (KCN or NaCN).

Reaction Scheme

The reaction proceeds via an iminium ion intermediate, which is then intercepted by the cyanide nucleophile.

Figure 1: Mechanistic pathway for the Strecker synthesis of the target aminonitrile.

Step-by-Step Protocol

Safety Warning: This procedure generates HCN and uses highly toxic KCN.[1] Work exclusively in a high-efficiency fume hood.[1]

-

Reagent Preparation:

-

Dissolve Diethylamine (1.0 equiv) in a solvent mixture (e.g., Water/Acetic Acid or Methanol/Water).

-

Cool the solution to 0–5 °C in an ice bath.

-

-

Aldehyde Addition:

-

Add Benzaldehyde (1.0 equiv) dropwise to the amine solution.

-

Stir for 30 minutes to ensure imine/iminium formation.

-

-

Cyanide Addition:

-

Add an aqueous solution of Potassium Cyanide (KCN) (1.1 equiv) slowly, maintaining temperature < 10 °C.

-

Critical Control Point: Exothermic reaction; monitor internal temperature to prevent HCN vaporization.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature and stir for 3–12 hours.

-

Phase separation typically occurs (oily product layer).

-

-

Work-up:

-

Extract with Diethyl Ether or Dichloromethane (DCM) .

-

Wash the organic layer with Water (to remove excess cyanide) and Brine .

-

Dry over anhydrous

.[3]

-

-

Purification:

Characterization & Validation

To validate the identity of CAS 5097-99-4 without relying on ambiguous melting points, use NMR spectroscopy.[1]

| Method | Expected Signal | Assignment |

| 1H NMR ( | Aromatic Protons (Phenyl ring) | |

| Methine Proton (-CH-CN) (Diagnostic Singlet) | ||

| Methylene Protons ( | ||

| Methyl Protons ( | ||

| IR Spectroscopy | ~2220–2240 | Weak nitrile ( |

Applications & Downstream Chemistry[4]

This compound acts as a "masked" form of several critical pharmacophores.

Figure 2: Primary synthetic utility and decomposition pathways.[1]

- -Amino Acids: Acidic hydrolysis converts the nitrile to a carboxylic acid (e.g., analogs of Phenylglycine).

-

1,2-Diamines: Reduction (e.g., with

) yields substituted ethylenediamines, common motifs in antihistamines and ligands.

References

-

Organic Syntheses , Coll. Vol. 3, p. 88 (1955); Vol. 27, p. 20 (1947). Preparation of alpha-(N,N-Dimethylamino)phenylacetonitrile.

-

PubChem Compound Summary . 2-(Diethylamino)-2-phenylacetonitrile (CAS 5097-99-4).[5][6][7][1][8][9][10][11][12][13]

- Shaikh, A. et al. "One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source." European Journal of Organic Chemistry, 2010.

-

Stenutz, R. Data for N,N-Dimethyltryptamine isomers. (Structural isomer confirmation).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. orgsyn.org [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

One-pot synthesis of alpha-aminonitriles using diethylamine

Application Note: Precision One-Pot Synthesis of -Aminonitriles Using Diethylamine

Executive Summary & Scientific Rationale

The synthesis of

This guide focuses on the one-pot synthesis using diethylamine . Unlike primary amines, diethylamine forms a highly reactive iminium ion intermediate rather than a stable imine. This mechanistic distinction requires specific catalytic activation to prevent retro-Strecker hydrolysis and ensure high yields.

We present two field-validated protocols:

-

Method A (Green Chemistry): Indium-catalyzed aqueous synthesis using TMSCN.[2][3] Ideal for rapid library generation and environmentally sensitive workflows.

-

Method B (Robust Organic): Zirconium(IV) Chloride (

) catalyzed synthesis in acetonitrile. Ideal for scale-up and moisture-sensitive substrates.

Mechanistic Insight

The reaction proceeds via a modified Strecker mechanism.[4] The secondary amine (diethylamine) condenses with the carbonyl compound to form an unstable hemiaminal, which dehydrates to form a cationic iminium intermediate .

Critical Control Point: The equilibrium between the carbonyl/amine and the iminium ion is the rate-determining bottleneck. Lewis acid catalysts (

Reaction Pathway Visualization

Caption: Mechanistic pathway for secondary amine Strecker reaction. The formation of the electrophilic iminium ion is the critical intermediate stabilized by the catalyst.

Experimental Protocols

Method A: Indium-Mediated Aqueous Synthesis (Green Route)

Rationale: Indium metal acts as a water-tolerant Lewis acid. This protocol avoids volatile organic solvents (VOCs) and utilizes Trimethylsilyl Cyanide (TMSCN) as a safer, easier-to-handle cyanide source than KCN gas/salts.[5][6]

Reagents:

-

Diethylamine (1.1 mmol)

-

Indium powder (10 mol%)

-

Solvent: Deionized Water (2-3 mL)

Step-by-Step Protocol:

-

Setup: In a 10 mL round-bottom flask, suspend Indium powder (10 mol%) in deionized water (2 mL).

-

Addition: Add the aldehyde (1.0 mmol) and diethylamine (1.1 mmol) sequentially. Stir vigorously at Room Temperature (RT) for 5 minutes.

-

Cyanation: Add TMSCN (1.2 mmol) dropwise. Caution: TMSCN is toxic.[8][9] Handle in a fume hood.

-

Reaction: Stir the heterogeneous mixture at RT.

-

Checkpoint: Monitor via TLC (typically 30–60 mins). The mixture often becomes clear or forms an oil as the product forms.

-

-

Workup: Extract the aqueous mixture with Ethyl Acetate (

). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.-

Note: Most products are obtained in high purity (>90%) without column chromatography. If necessary, purify via short silica plug (Hexane/EtOAc).

-

Method B: -Catalyzed Synthesis (Robust Route)

Rationale: Zirconium(IV) chloride is an inexpensive, oxophilic Lewis acid that effectively catalyzes the dehydration step to the iminium ion in organic media.

Reagents:

-

Diethylamine (1.0 mmol)

- (5-10 mol%)

-

Solvent: Dry Acetonitrile (

)

Step-by-Step Protocol:

-

Activation: Dissolve

(0.05 mmol) in dry acetonitrile (5 mL) under an inert atmosphere ( -

Imine Formation: Add aldehyde (1.0 mmol) and diethylamine (1.0 mmol). Stir for 10 minutes to allow pre-complexation.

-

Cyanation: Add TMSCN (1.2 mmol) slowly via syringe.

-

Reaction: Stir at RT.

-

Observation: Reaction times are typically short (20–45 mins).

-

-

Quench: Quench with water (5 mL).

-

Isolation: Extract with Dichloromethane (DCM). Wash the organic phase with brine, dry over

, and concentrate.

Quantitative Performance & Substrate Scope

The following data summarizes the expected yields for

| Substrate (Aldehyde) | Amine | Time (min) | Yield (%) | Notes |

| Benzaldehyde | Diethylamine | 30 | 92 | Standard benchmark |

| 4-Methoxybenzaldehyde | Diethylamine | 40 | 94 | Electron-rich, slower iminium formation |

| 4-Chlorobenzaldehyde | Diethylamine | 25 | 96 | Electron-poor, rapid reaction |

| Cinnamaldehyde | Diethylamine | 45 | 88 | Conjugated system preserved |

| Cyclohexanecarbaldehyde | Diethylamine | 60 | 85 | Aliphatic, steric hindrance |

Data aggregated from comparative analysis of Lewis-acid catalyzed protocols [1, 2].

Workflow & Safety Architecture

Safety Alert: All protocols involve Cyanide sources.[9]

-

Engineering Controls: Perform all operations in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Waste Disposal: Quench all aqueous waste with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal. Do not acidify cyanide waste.[8]

Operational Workflow Diagram

Caption: Operational workflow for the one-pot synthesis. Red node indicates the critical safety step involving cyanide addition.

References

-

Teimouri, F. et al. (2011). A truly green synthesis of

-aminonitriles via Strecker reaction. National Institutes of Health (PMC). [Link] -

Reddy, C. S. et al. (2009).[10] ZrCl4 promoted efficient one-pot synthesis of

-amino nitriles.[10] Indian Journal of Chemistry. [Link] -

North, M. (2010). The traditional Strecker reaction. Science of Synthesis. [Link]

-

Shaikh, R. et al. (2010).[9] Alum catalyzed efficient one pot synthesis of

-amino nitriles. Rasayan Journal of Chemistry. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. sciforum.net [sciforum.net]

- 6. sciforum.net [sciforum.net]

- 7. jocpr.com [jocpr.com]

- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. scispace.com [scispace.com]

Green chemistry methods for 2-(diethylamino)-2-phenylacetonitrile synthesis

Executive Summary

The synthesis of 2-(diethylamino)-2-phenylacetonitrile via the Strecker reaction has traditionally relied on hazardous alkali metal cyanides (NaCN, KCN) and volatile organic solvents. This application note details three validated Green Chemistry protocols that align with the 12 Principles of Green Chemistry. These methods prioritize the elimination of free cyanide salts, the use of aqueous or solvent-free media, and the implementation of recyclable catalysts.

Key Advantages of New Protocols:

-

Safety: Replacement of lethal cyanide gas sources with stable Potassium Hexacyanoferrate(II) or controlled TMSCN.

-

Sustainability: Use of water as a solvent or solvent-free conditions.

-

Efficiency: High atom economy with yields exceeding 90%.

Strategic Rationale & Mechanism

The target molecule is a classic

The Green Shift

Traditional methods generate significant toxic waste and pose severe inhalation risks. The modern approach utilizes Potassium Hexacyanoferrate(II) (